3-Chloro-2-methylisonicotinaldehyde

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Sourcing heterocyclic building blocks with ambiguous positional isomerism introduces risk in parallel synthesis campaigns. 3-Chloro-2-methylisonicotinaldehyde (CAS 1227565-53-8) resolves this by providing a confirmed 2-methyl-3-chloro substitution pattern on the pyridine ring, enabling precise SAR exploration distinct from common 2-chloro or non-methylated analogs. This compound is supplied at a standard 98% purity, matching the quality benchmark of simpler isonicotinaldehydes for library consistency. • Distinct Ortho-Substitution: The combined 2-methyl/3-chloro pattern offers steric and electronic properties not replicated by generic isonicotinaldehyde analogs, expanding accessible chemical space. • Validated Synthetic Route: A demonstrated high-yield, one-step synthesis supports scalable supply, reducing the risk of bottlenecks during large multi-step library production.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 1227565-53-8
Cat. No. B11918691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylisonicotinaldehyde
CAS1227565-53-8
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1Cl)C=O
InChIInChI=1S/C7H6ClNO/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,1H3
InChIKeyYSZZXSHJRWVTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Properties of 3-Chloro-2-methylisonicotinaldehyde


3-Chloro-2-methylisonicotinaldehyde (CAS 1227565-53-8), with the IUPAC name 3-chloro-2-methylpyridine-4-carbaldehyde, is a heteroaromatic building block classified under pyridine carboxaldehydes. Its molecular structure features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 2-position, and a formyl group at the 4-position [1]. The compound is supplied by vendors at a standard purity of 98% and is primarily utilized as a reactive intermediate in medicinal chemistry and agrochemical synthesis due to the presence of both an electrophilic aldehyde and a halogen atom suitable for cross-coupling reactions [2].

Why 3-Chloro-2-methylisonicotinaldehyde Has No Generic Substitute


Substituting 3-chloro-2-methylisonicotinaldehyde with a generic analog from the isonicotinaldehyde class is not chemically straightforward. The precise placement of substituents on the pyridine ring is a critical determinant of downstream biological activity and chemical reactivity. While several close analogs exist, including the 2-methyl (non-chlorinated), 3-chloro (non-methylated), and 2-chloro regioisomers, each differs in its steric bulk, electron density, and hydrogen-bonding capability . These subtle variations can profoundly impact the selectivity and potency of the final target molecule in drug discovery programs. Furthermore, a proprietary one-step synthesis protocol offers a unique, high-yield route to this specific compound, a synthetic advantage that may not be transferable to other analogs [1]. The specific evidence below quantifies these differences and underscores the necessity for precise procurement.

Differentiation Evidence: 3-Chloro-2-methylisonicotinaldehyde vs. Analogs


Synthetic Efficiency: One-Step vs. Multi-Step Protocol

A published protocol for 3-chloro-2-methylisonicotinaldehyde reports a one-step synthesis using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with the synthesis of simpler analogs like 3-chloroisonicotinaldehyde, which, based on a class-level inference of related synthetic reports, may require multi-step procedures involving lithiation and formylation that can have variable yields [2].

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Unique Ortho-Methyl/Chloro Substitution Pattern

3-Chloro-2-methylisonicotinaldehyde possesses a unique combination of substituents on the pyridine ring: a chlorine atom at the 3-position and a methyl group at the 2-position, adjacent to the 4-carboxaldehyde . This ortho-methyl/chloro pattern is distinct from all commonly available analogs: 2-Methylisonicotinaldehyde (CAS 63875-01-4) lacks the chlorine, 3-Chloroisonicotinaldehyde (CAS 72990-37-5) lacks the methyl group, and 2-Chloroisonicotinaldehyde (CAS 101066-61-9) has the halogen at a different position .

Structure-Activity Relationship Medicinal Chemistry Molecular Diversity

Standardized Purity Specification

Commercial sources for 3-chloro-2-methylisonicotinaldehyde consistently specify a purity of 98% . This is comparable to the standard purity offered for key analogs such as 2-methylisonicotinaldehyde (98%) [1] and 3-chloroisonicotinaldehyde (min. 98.0%) . This uniformity establishes a baseline quality expectation for procurement across this compound class.

Quality Control Analytical Chemistry Procurement Standard

Distinct Physicochemical Profile

The introduction of the chlorine atom significantly alters the physicochemical properties of the molecule compared to its non-chlorinated analog. 3-Chloro-2-methylisonicotinaldehyde has a molecular weight of 155.58 g/mol , a 28.4% increase from the 121.14 g/mol of 2-methylisonicotinaldehyde . This change in molecular weight and lipophilicity (due to the chlorine) is a key differentiator in drug design, where these properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Computational Chemistry Drug Design ADME Prediction

Applications of 3-Chloro-2-methylisonicotinaldehyde in R&D


Diversity-Oriented Synthesis and Scaffold Exploration

When a medicinal chemistry program requires exploring a novel region of chemical space distinct from common pyridine building blocks, 3-chloro-2-methylisonicotinaldehyde is the optimal choice. Its unique ortho-methyl/chloro substitution pattern [1] provides a sterically and electronically differentiated core for building diverse compound libraries, thereby increasing the probability of identifying a unique lead series.

Parallel Synthesis and High-Throughput Chemistry

The demonstrated high-yield, one-step synthesis of this specific compound [1] provides confidence in its scalable and reliable supply, making it an attractive building block for parallel synthesis efforts. Procurement for large, multi-step library production benefits from a starting material with a validated, efficient synthetic route, reducing the risk of supply chain bottlenecks.

SAR Studies on Halogenated Heteroaromatics

In structure-activity relationship (SAR) campaigns focused on optimizing a lead compound's potency or ADME profile, this building block allows for the direct assessment of the combined effect of a 2-methyl and a 3-chloro group on the pyridine ring. Its use enables a direct comparison against simpler analogs like 2-methylisonicotinaldehyde or 3-chloroisonicotinaldehyde to deconvolute the contribution of each substituent .

Quality-Assured Intermediate Stock Procurement

For procurement departments managing an inventory of heterocyclic intermediates, 3-chloro-2-methylisonicotinaldehyde can be sourced with the same high purity standard (98%) as its more common analogs . This ensures consistent quality across the compound library without introducing variability from lower-purity sources.

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